molecular formula C₂₁H₃₀O₅ B1142807 6α-Hydroxy-11-deoxycortisol CAS No. 76941-54-3

6α-Hydroxy-11-deoxycortisol

Cat. No.: B1142807
CAS No.: 76941-54-3
M. Wt: 362.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6α-Hydroxy-11-deoxycortisol, also known as (6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione, is a steroid hormone derivative. It is a metabolite of 11-deoxycortisol and plays a role in the biosynthesis of corticosteroids. This compound is significant in the study of steroidogenesis and has various applications in scientific research .

Mechanism of Action

Target of Action

The primary target of 6α-Hydroxy-11-deoxycortisol is the corticosteroid receptor (CR) . This receptor is present in various tissues, including the liver, gill, and anterior intestine . The binding affinity of the liver CR is similar for 11-deoxycortisol and deoxycorticosterone .

Mode of Action

This compound interacts with its target, the corticosteroid receptor, resulting in changes in the transcriptional tissue profiles . This interaction leads to a wide distribution of CR transcription, kidney-specific transcription of steroidogenic acute regulatory protein (star), and liver-specific transcription of phosphoenolpyruvate carboxykinase (pepck) .

Biochemical Pathways

The compound affects the glucocorticoid pathway , leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . The ex vivo incubation of liver tissue with 11-deoxycortisol results in dose-dependent increases in pepck mRNA levels .

Pharmacokinetics

It is known that the compound has a significant role in the stress response in basal vertebrates . Within 6 hours of exposure to an acute handling stress, plasma 11-deoxycortisol levels increased 15- and 6-fold in larvae and juveniles, respectively .

Result of Action

The action of this compound results in an increase in plasma glucose . This is due to its gluconeogenic activity, indicating that corticosteroid regulation of plasma glucose is a basal trait among vertebrates .

Action Environment

Environmental factors such as stress can influence the action, efficacy, and stability of this compound . For instance, in response to acute stress, plasma 11-deoxycortisol levels significantly increased in both larvae and juveniles .

Biochemical Analysis

Biochemical Properties

6α-Hydroxy-11-deoxycortisol interacts with various enzymes and proteins in the body. It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . These interactions are crucial for the compound’s role in the glucocorticoid pathway, leading to cortisol .

Cellular Effects

The effects of this compound on cells are largely dependent on its role as a precursor to cortisol. In response to stress, levels of this compound can increase, leading to an increase in plasma glucose . This indicates that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its conversion to cortisol. This process involves binding interactions with the enzymes 21-hydroxylase and 11β-hydroxylase . The resulting cortisol can then exert a wide range of effects, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that levels of this compound can increase in response to stress, suggesting that it may have a role in stress responses .

Dosage Effects in Animal Models

It is known that in sea lampreys, an early jawless fish species, this compound plays a crucial role as the primary and ultimate glucocorticoid hormone with mineralocorticoid properties .

Metabolic Pathways

This compound is involved in the glucocorticoid pathway, leading to the production of cortisol . This pathway involves interactions with the enzymes 21-hydroxylase and 11β-hydroxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6α-Hydroxy-11-deoxycortisol can be achieved through multiple synthetic routes. One common method involves the hydroxylation of 11-deoxycortisol. The reaction typically uses specific catalysts and reagents to introduce the hydroxyl group at the 6α position. For instance, the synthesis can be carried out using (6α)-6-Hydroxy-17,21-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione as a starting material .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6α-Hydroxy-11-deoxycortisol undergoes several types of chemical reactions, including:

    Oxidation: Conversion to other hydroxylated derivatives.

    Reduction: Formation of reduced steroid compounds.

    Substitution: Introduction of different functional groups at various positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH to ensure specific transformations .

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced steroid derivatives, which are useful in further biochemical studies and pharmaceutical applications .

Scientific Research Applications

6α-Hydroxy-11-deoxycortisol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6α-Hydroxy-11-deoxycortisol is unique due to its specific hydroxylation at the 6α position, which distinguishes it from other similar compounds. This structural modification imparts distinct biochemical properties and potential therapeutic applications .

Properties

CAS No.

76941-54-3

Molecular Formula

C₂₁H₃₀O₅

Molecular Weight

362.46

Synonyms

(6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.